N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide
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Overview
Description
N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide is a complex organic compound featuring a thiophene ring, an oxadiazole ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide typically involves multiple steps, starting with the formation of the thiophene ring, followed by the introduction of the oxadiazole and furan rings. Common synthetic routes include:
Thiophene Derivatization: Thiophene derivatives are often prepared through the Gewald reaction, which involves the condensation of α-haloketones with thiourea.
Oxadiazole Formation: The oxadiazole ring can be formed through cyclization reactions involving hydrazine and carboxylic acids or their derivatives.
Furan Ring Introduction: The furan ring is typically introduced through cyclization reactions involving furan derivatives and appropriate reagents.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can involve nucleophilic or electrophilic substitution, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Nucleophiles like ammonia or amines, and electrophiles like alkyl halides.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones from thiophene derivatives.
Reduction: Formation of reduced thiophene derivatives or alcohols.
Substitution: Formation of substituted thiophene, oxadiazole, or furan derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide has shown biological activity in various assays, including antimicrobial, antifungal, and anticancer properties. Its derivatives are being explored for their potential therapeutic uses.
Medicine: The compound and its derivatives are being investigated for their potential use in treating various diseases, including cancer and infectious diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Thiophene Derivatives: Compounds containing thiophene rings are known for their diverse biological activities and are used in medicinal chemistry.
Oxadiazole Derivatives: Oxadiazole-containing compounds are studied for their antimicrobial and anticancer properties.
Furan Derivatives: Furan derivatives are used in material science and as intermediates in organic synthesis.
Uniqueness: N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide stands out due to its combination of thiophene, oxadiazole, and furan rings, which provides a unique structural framework for various applications. This combination allows for the exploration of new chemical and biological properties not found in simpler derivatives.
Properties
IUPAC Name |
N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3S/c16-12(8-3-1-5-17-8)13-7-10-14-11(15-18-10)9-4-2-6-19-9/h1-6H,7H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJUAYWYRVVHKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=NC(=NO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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